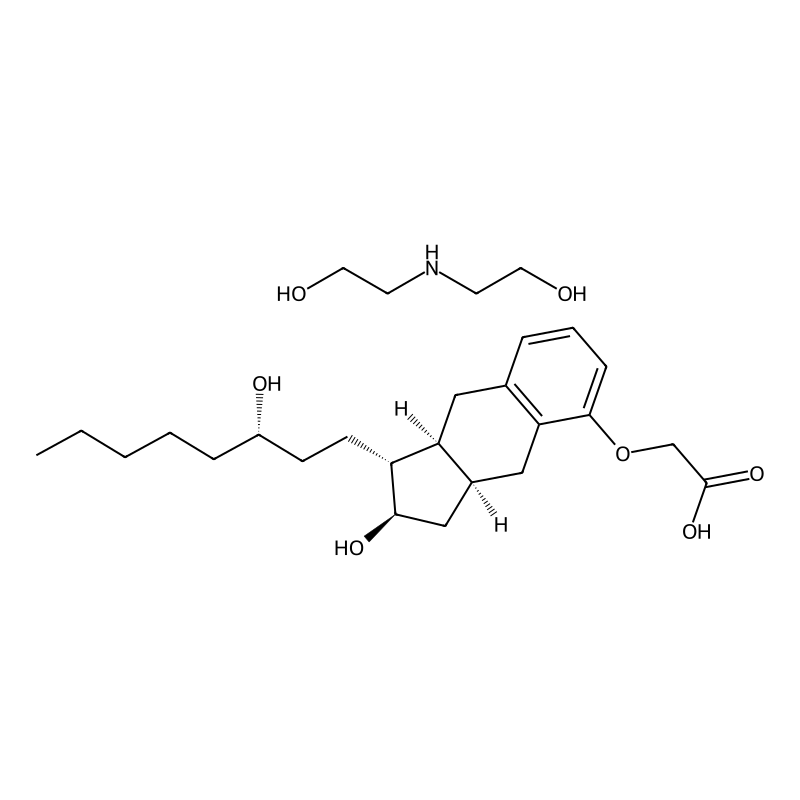

Treprostinil diolamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Treprostinil diolamine, also known as oral treprostinil, is a medication belonging to the class of prostacyclin analogues. It is currently approved by the FDA for the treatment of pulmonary arterial hypertension (PAH) [source: ]. However, research on this drug extends beyond its approved use case and explores its potential applications in various scientific fields.

Treatment of Pulmonary Arterial Hypertension (PAH)

Treprostinil diolamine is primarily studied for its effectiveness in managing PAH, a progressive and life-threatening condition characterized by high blood pressure in the arteries of the lungs [source: ].

- Mechanism of action: Treprostinil mimics the effects of prostacyclin, a naturally occurring vasodilator and inhibitor of cell growth and platelet aggregation [source: ]. This translates to relaxation of blood vessels, improved blood flow, and reduced cell proliferation in the lungs, ultimately leading to decreased blood pressure and improved symptoms in PAH patients.

- Clinical trials: Research has shown that oral treprostinil can improve exercise capacity, a key indicator of PAH severity, in treatment-naive patients (those not previously on other PAH medications) [source: ]. However, its efficacy in patients already receiving other PAH therapies is less conclusive, and its optimal role within the treatment landscape remains under investigation [source: ].

Beyond PAH: Exploring Other Potential Applications

Research on treprostinil diolamine extends beyond its established use in PAH. Here are some ongoing areas of exploration:

- Pulmonary fibrosis: Studies are investigating the potential of treprostinil to improve lung function and reduce symptoms in patients with pulmonary fibrosis, another chronic lung disease characterized by scarring of lung tissue [source: ].

- Pre-eclampsia: Early research suggests that treprostinil may be beneficial in preventing or treating pre-eclampsia, a pregnancy complication characterized by high blood pressure and other symptoms [source: ].

- Other vascular diseases: Researchers are exploring the potential of treprostinil in managing other conditions associated with abnormal blood vessel function, such as Raynaud's phenomenon and systemic sclerosis [source: ].

Treprostinil diolamine is a synthetic analogue of prostacyclin, a naturally occurring prostaglandin that plays a crucial role in vascular biology. It is primarily used as a vasodilator for the treatment of pulmonary arterial hypertension, a condition characterized by elevated blood pressure in the pulmonary arteries. Treprostinil diolamine promotes vasodilation and inhibits platelet aggregation, thereby improving blood flow and reducing symptoms associated with pulmonary arterial hypertension. The compound was first approved by the U.S. Food and Drug Administration in 2002 and is available in various forms, including subcutaneous, intravenous, inhaled, and oral administration .

Treprostinil diolamine mimics the effects of prostacyclin by interacting with specific receptors on the surface of cells []. This interaction triggers a signaling cascade that leads to relaxation of smooth muscle cells in the blood vessel walls. As the muscles relax, the blood vessels widen, allowing for improved blood flow in the lungs [].

The biological activity of treprostinil diolamine is centered around its role as an agonist for several receptors, including:

These actions result in the relaxation of vascular smooth muscle and an increase in blood flow, particularly in the pulmonary and systemic arterial beds. Additionally, treprostinil diolamine has anti-inflammatory properties and can inhibit platelet aggregation, which reduces the risk of thrombus formation .

Treprostinil diolamine can be synthesized through a multi-step organic synthesis process involving:

- Formation of the tricyclic core: This involves cyclization reactions to create the bicyclic structure characteristic of prostacyclin analogues.

- Introduction of functional groups: Hydroxyl and amino groups are introduced to enhance solubility and receptor binding affinity.

- Final modifications: These may include esterification or amination to yield the final product.

The synthesis requires careful control of reaction conditions to ensure high yields and purity of the final compound .

Treprostinil diolamine is primarily indicated for:

- Treatment of pulmonary arterial hypertension: It helps delay disease progression and improves exercise capacity.

- Management of other forms of pulmonary hypertension: Including those associated with interstitial lung disease.

Its various formulations allow for flexibility in administration based on patient needs and preferences .

Studies have shown that treprostinil diolamine can interact with other medications, particularly those affecting blood pressure. Notable interactions include:

- Anticoagulants: Increased risk of bleeding due to its antiplatelet effects.

- Other vasodilators: Potentially additive effects leading to hypotension.

- Liver enzyme inhibitors or inducers: These can affect treprostinil metabolism, necessitating dose adjustments.

Monitoring for adverse effects is essential when co-administering these agents .

Treprostinil diolamine shares similarities with other prostacyclin analogues but has unique characteristics that distinguish it from them:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Epoprostenol | Natural prostacyclin | Short half-life; requires continuous infusion |

| Iloprost | Synthetic analogue | Administered via inhalation; shorter duration |

| Beraprost | Oral prostacyclin analogue | Oral bioavailability; less potent than treprostinil |

| Selexipag | Non-prostacyclin pathway | Selective prostacyclin receptor agonist; longer duration |

Treprostinil diolamine's stability at room temperature and longer half-life compared to epoprostenol make it a more convenient option for patients requiring long-term management of pulmonary arterial hypertension .

Treprostinil diolamine exhibits distinct polymorphic forms that have been extensively characterized through X-ray crystallographic techniques [1]. The compound crystallizes in two primary polymorphic forms designated as Form A and Form B, with Form B representing the thermodynamically more stable configuration [1] [2]. X-ray powder diffraction analysis reveals that Form B displays a characteristic peak at 17.2° 2Theta, which serves as a diagnostic marker for this polymorph [1] [2].

The metastable Form A demonstrates hygroscopic properties and exhibits a melting point of 103°C, while the more stable Form B shows significantly reduced hygroscopic character with a melting point of 107°C [1]. Differential scanning calorimetry analysis confirms these thermal characteristics, with Form A displaying an endothermic peak at 103°C and Form B showing an endothermic peak at 107°C [1].

Crystallographic Data for Polymorphic Forms

| Property | Form A | Form B |

|---|---|---|

| Melting Point | 103°C | 107°C |

| Hygroscopic Character | High | Low |

| Characteristic X-ray Peak | Variable | 17.2° 2Theta |

| Thermal Stability | Metastable | Thermodynamically stable |

The crystallization process for Form B has been optimized using methanol as the primary solvent with various antisolvents including methyl tertiary-butyl ether, acetone, ethyl acetate, diisopropyl ether, and acetonitrile [1] [2]. X-ray powder diffraction patterns confirm that crystallization from methanol consistently yields Form B regardless of the antisolvent employed [1] [2].

Thermogravimetric analysis demonstrates that Form B crystals exhibit minimal weight loss at 100°C, indicating excellent thermal stability [1]. The crystalline structure shows complete absence of solvated solvents, as evidenced by thermogravimetric analysis data [1].

Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy has been employed to elucidate the complete structural characterization of treprostinil diolamine [3]. The compound structure was determined through comprehensive analysis using both proton and carbon-13 nuclear magnetic resonance spectroscopy techniques [3].

The molecular formula of treprostinil diolamine is C27H45NO7, representing the combination of the active treprostinil moiety (C23H34O5) with the diethanolamine salt component (C4H11NO2) [4] [5]. The compound exhibits five defined stereocenters with absolute stereochemistry confirmed through nuclear magnetic resonance analysis [6].

Nuclear Magnetic Resonance Spectral Data

The nuclear magnetic resonance analysis reveals the complete structural assignment for treprostinil diolamine, with spectral data acquired at 500 MHz using deuterated dimethyl sulfoxide as the solvent [1]. The International Union of Pure and Applied Chemistry nomenclature for the compound is 2-[(2-hydroxyethyl)amino]ethan-1-ol; 2-{[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-1H,2H,3H,3aH,4H,9H,9aH-cyclopenta[b]naphthalen-5-yl]oxy}acetic acid [5].

The stereochemical configuration is derived from isolated intermediates during synthesis, with optical orientation remaining unchanged through subsequent chemical and physical manufacturing processes [3]. Nuclear magnetic resonance spectroscopy confirms the retention of stereochemical integrity throughout the manufacturing process [3].

Structural Components Analysis

| Component | Molecular Formula | Molecular Weight |

|---|---|---|

| Treprostinil | C23H34O5 | 390.51 g/mol |

| Diethanolamine | C4H11NO2 | 105.14 g/mol |

| Combined Salt | C27H45NO7 | 495.65 g/mol |

The nuclear magnetic resonance spectral assignments confirm the tricyclic analogue structure of prostacyclin with the characteristic cyclopenta[b]naphthalene core system [4] [5]. The analysis validates the presence of the carboxylic acid functionality linked through an ether bridge to the aromatic system [5].

High-Resolution Mass Spectrometry Validation

High-resolution mass spectrometry analysis confirms the exact molecular mass of treprostinil diolamine as 495.31960277 g/mol [7]. The monoisotopic mass determination through high-resolution mass spectrometry provides precise molecular weight validation for the compound [7].

Mass spectrometry analysis employing ultra performance liquid chromatography coupled with tandem mass spectrometry has been developed for quantitative analysis [8]. The analytical method utilizes TurboIonSpray operation in negative mode for enhanced sensitivity and specificity [9].

Mass Spectrometric Parameters

| Parameter | Value |

|---|---|

| Exact Mass | 495.31960277 g/mol |

| Monoisotopic Mass | 495.31960277 g/mol |

| Molecular Formula | C27H45NO7 |

| Heavy Atom Count | 35 |

The high-resolution mass spectrometry validation confirms the structural integrity of the salt formation between treprostinil and diethanolamine [9]. Sequential windowed acquisition of all theoretical fragment ion mass spectra techniques have been employed for comprehensive structural validation [10].

The mass spectrometric analysis reveals extensive metabolic pathways involving oxidation, oxidative cleavage, dehydration, and glucuronidation processes [9]. Six major metabolites have been identified through high-resolution mass spectrometry, with the parent compound accounting for only 1.32% of the administered dose in mass balance studies [9].

Fragmentation Pattern Analysis

The high-resolution mass spectrometry analysis demonstrates the characteristic fragmentation pattern consistent with the cyclopenta[b]naphthalene core structure [9]. The molecular ion peak confirms the exact mass determination, while fragment ions provide structural confirmation of the individual components [9].

Mass spectrometric validation employs standard curves constructed in the range of 10 pg/mL to 5000 pg/mL, with accuracy and precision values meeting regulatory guidelines [9]. The lower limit of quantification has been established at 10 pg/mL through high-resolution mass spectrometry analysis [9].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Drug Indication

Other CAS

Wikipedia

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients